2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is an aromatic compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring, along with an acetic acid moiety. It is a white crystalline powder with a melting point of approximately 85.9 to 86.9°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). Another method includes the reaction of 2-((phenylthio)methyl)benzoic acid with hydrogen fluoride to produce the corresponding benzoic acid derivative, which is then reacted with sulfur difluoride to yield 3,4-difluoro-2-((phenylthio)methyl)benzoic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be adapted for large-scale production. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Esterification: The acetic acid moiety can react with alcohols in the presence of an acid catalyst to form esters.
Amide Formation: The carboxylic acid group can react with amines to form amides.
Electrophilic Aromatic Substitution: The difluoro and methoxy substituents on the aromatic ring influence the electron density, affecting the reactivity of the compound in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Amide Formation: Involves amines and coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Esterification: Produces esters.
Amide Formation: Produces amides.
Electrophilic Aromatic Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid has several scientific research applications:
Pharmaceutical Research: It serves as a key intermediate in the synthesis of compounds that can inhibit overactive or overexpressed signal transduction pathways in cancer tissues.
Biomedical Research: Studies on similar compounds have shown antimicrobial activities and potential use in the determination of metabolites in human plasma and urine.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying the effects of difluoro and methoxy substituents on aromatic rings.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is not well-documented. similar compounds have been shown to interact with specific molecular targets and pathways. For instance, the presence of fluorine atoms can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The methoxy group can also influence the compound’s binding affinity to certain receptors.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-2-methoxybenzoic acid
- 2-(4-Methoxyphenyl)acetic acid
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid
Uniqueness
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is unique due to the presence of both difluoro and methoxy substituents on the aromatic ring, which significantly influence its chemical reactivity and potential biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-(3,4-difluoro-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9-5(4-7(12)13)2-3-6(10)8(9)11/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBDBXIFSVFDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.